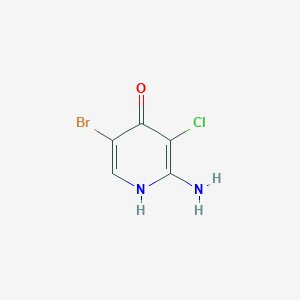
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Overview
Description
AEBSF is an irreversible serine protease inhibitor . It is considered a sulfonyl fluoride and a sulfonylating agent .
Molecular Structure Analysis
The molecular formula for AEBSF is C8H10FNO2S·HCl .
Chemical Reactions Analysis
AEBSF can inhibit acetylcholinesterase (AChE). It inhibits by acylation of the active site of the enzyme .
Physical And Chemical Properties Analysis
AEBSF is a white to almost white powder. It is soluble in water: 50 mg/mL (stable for up to six months if stored refrigerated at a pH of less than 7) .
Scientific Research Applications
Synthesis and Transformation of 1,3-Azoles
4-Phosphorylated derivatives of 1,3-azoles, including thiazoles, have been synthesized using various methods, and these compounds exhibit a broad spectrum of chemical and biological activities. The synthesis often involves metallic derivatives of imidazole and phosphorus halides, among other techniques. The chemical properties of these phosphorylated azoles include modification reactions of the phosphorus residue, other substituents, and the azole ring, along with reactions involving the disclosure of the azole ring. These processes enable the synthesis of important classes of organic compounds, such as phosphorylated peptidomimetics, which have applications in insecticidal, antihypertensive, and neurodegenerative activities among others (Abdurakhmanova et al., 2018).
Biological Potential of 1,3-Thiazolidin-4-ones
1,3-Thiazolidin-4-ones and their functionalized analogs like glitazones and rhodanines have been identified for their great pharmacological importance, found in various commercial pharmaceuticals. The synthesis and development of these compounds have been ongoing since the mid-19th century, demonstrating their significance in medicinal chemistry. These compounds have shown potential activities against different diseases, highlighting their promising future in the area of medicinal chemistry (Santos et al., 2018).
Chemical and Structural Properties of Thiazolidin-4-ones
Novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, showcasing the versatility of thiazolidin-4-ones in chemical synthesis. These compounds provide insights into their conformation and potential applications in various fields, including medicinal chemistry and material science (Issac & Tierney, 1996).
Pharmacological Evaluation of Thiazole Derivatives
Benzofused thiazole derivatives have been developed as potential antioxidant and anti-inflammatory agents, demonstrating the therapeutic potential of thiazole-based compounds. These studies contribute to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Raut et al., 2020).
Synthesis of Fused Heterocycles
4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including thiazoles, have been used in the synthesis of various heterocyclic compounds, highlighting the synthetic utility of these compounds in creating complex molecular architectures with potential applications in drug discovery and material science (Petrov & Androsov, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLDEOHYLSKSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)
![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)

![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)






![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)